molecular formula C15H12FN3S B460424 benzyl N'-cyano-N-(3-fluorophenyl)imidothiocarbamate CAS No. 445385-44-4

benzyl N'-cyano-N-(3-fluorophenyl)imidothiocarbamate

Cat. No.: B460424
CAS No.: 445385-44-4
M. Wt: 285.3g/mol
InChI Key: BOHJXWIKYKVKNM-UHFFFAOYSA-N
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Description

Benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate is a chemical compound with a complex structure that includes a benzyl group, a cyano group, and a fluorophenyl group attached to an imidothiocarbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate typically involves the reaction of benzyl isothiocyanate with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

445385-44-4

Molecular Formula

C15H12FN3S

Molecular Weight

285.3g/mol

IUPAC Name

benzyl N-cyano-N'-(3-fluorophenyl)carbamimidothioate

InChI

InChI=1S/C15H12FN3S/c16-13-7-4-8-14(9-13)19-15(18-11-17)20-10-12-5-2-1-3-6-12/h1-9H,10H2,(H,18,19)

InChI Key

BOHJXWIKYKVKNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)F)NC#N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)F)NC#N

Origin of Product

United States

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